molecular formula C10H10N2O2 B13684476 Methyl 8-Methylimidazo[1,5-a]pyridine-3-carboxylate

Methyl 8-Methylimidazo[1,5-a]pyridine-3-carboxylate

Cat. No.: B13684476
M. Wt: 190.20 g/mol
InChI Key: KHNZXYOHZGPBGC-UHFFFAOYSA-N
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Description

Methyl 8-Methylimidazo[1,5-a]pyridine-3-carboxylate is a heterocyclic compound that belongs to the imidazo[1,5-a]pyridine family. This class of compounds is known for its diverse applications in medicinal chemistry, material science, and organic synthesis. The unique structure of this compound makes it a valuable scaffold for the development of new drugs and materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 8-Methylimidazo[1,5-a]pyridine-3-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with α,β-unsaturated carbonyl compounds in the presence of a base. The reaction conditions often include the use of solvents like ethanol or acetonitrile and catalysts such as palladium or copper salts .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often employing automated systems for precise control of reaction parameters. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

Methyl 8-Methylimidazo[1,5-a]pyridine-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted imidazo[1,5-a]pyridine derivatives, which can be further functionalized for specific applications .

Scientific Research Applications

Methyl 8-Methylimidazo[1,5-a]pyridine-3-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 8-Methylimidazo[1,5-a]pyridine-3-carboxylate involves its interaction with specific molecular targets. For example, it may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor binding domains. The pathways involved often include signal transduction cascades and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

  • 2-Methylimidazo[1,2-a]pyridine-3-carboxylate
  • 3-Iodo-8-methyl-imidazo[1,2-a]pyridine-2-carboxylic acid ethyl ester
  • Imidazo[1,5-a]pyrimidine derivatives

Uniqueness

Methyl 8-Methylimidazo[1,5-a]pyridine-3-carboxylate stands out due to its unique structural features, which confer specific reactivity and biological activity. Its methyl group at the 8-position and the ester functionality at the 3-position provide distinct chemical properties that differentiate it from other similar compounds .

Properties

Molecular Formula

C10H10N2O2

Molecular Weight

190.20 g/mol

IUPAC Name

methyl 8-methylimidazo[1,5-a]pyridine-3-carboxylate

InChI

InChI=1S/C10H10N2O2/c1-7-4-3-5-12-8(7)6-11-9(12)10(13)14-2/h3-6H,1-2H3

InChI Key

KHNZXYOHZGPBGC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CN2C1=CN=C2C(=O)OC

Origin of Product

United States

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